molecular formula C15H16O2 B14722797 2-Propanol, 1-(4-biphenylyloxy)- CAS No. 5333-65-3

2-Propanol, 1-(4-biphenylyloxy)-

Cat. No.: B14722797
CAS No.: 5333-65-3
M. Wt: 228.29 g/mol
InChI Key: UWKGWHKJDNLDBJ-UHFFFAOYSA-N
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Description

2-Propanol, 1-(4-biphenylyloxy)- is an organic compound with the molecular formula C15H16O2 It is a derivative of 2-propanol (isopropanol) where one of the hydrogen atoms is replaced by a 4-biphenylyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(4-biphenylyloxy)- typically involves the reaction of 4-biphenylyl chloride with isopropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-Biphenylyl chloride+IsopropanolNaOH, reflux2-Propanol, 1-(4-biphenylyloxy)-+HCl\text{4-Biphenylyl chloride} + \text{Isopropanol} \xrightarrow{\text{NaOH, reflux}} \text{2-Propanol, 1-(4-biphenylyloxy)-} + \text{HCl} 4-Biphenylyl chloride+IsopropanolNaOH, reflux​2-Propanol, 1-(4-biphenylyloxy)-+HCl

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1-(4-biphenylyloxy)- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(4-biphenylyloxy)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to the parent alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-biphenylyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Parent alcohol or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanol, 1-(4-biphenylyloxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(4-biphenylyloxy)- involves its interaction with specific molecular targets and pathways. The 4-biphenylyloxy group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol (Isopropanol): A simple secondary alcohol with widespread use as a solvent and disinfectant.

    4-Biphenylmethanol: A related compound with a similar biphenyl structure but different functional groups.

Uniqueness

2-Propanol, 1-(4-biphenylyloxy)- is unique due to the presence of both the isopropanol and biphenylyloxy moieties, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with simpler compounds.

Properties

CAS No.

5333-65-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-(4-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C15H16O2/c1-12(16)11-17-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3

InChI Key

UWKGWHKJDNLDBJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

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